molecular formula C9H14N2O B13894458 (1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol

(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol

Cat. No.: B13894458
M. Wt: 166.22 g/mol
InChI Key: PTPWAYZLZKQTFJ-UHFFFAOYSA-N
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Description

(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol is a heterocyclic compound belonging to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol typically involves the condensation of phenylhydrazine with a suitable aldehyde or ketone, followed by cyclization and reduction steps. One common method involves the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions to form the indazole ring . The resulting intermediate is then reduced to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The methyl group or other substituents on the indazole ring can be replaced with different functional groups to modify its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and nucleophiles such as sodium azide (NaN3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives with different pharmacological properties.

Scientific Research Applications

(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases and infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of microbial pathogens. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for exploring new therapeutic applications and understanding structure-activity relationships.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)methanol

InChI

InChI=1S/C9H14N2O/c1-11-9-4-2-3-7(6-12)8(9)5-10-11/h5,7,12H,2-4,6H2,1H3

InChI Key

PTPWAYZLZKQTFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)CO

Origin of Product

United States

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